Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclocondensation of 2-aminopyridine derivatives with benzyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones: These compounds share a similar core structure and exhibit antinociceptive activity through opioid receptors.
Imidazo[1,2-a]pyridine analogues: These compounds have been studied for their antituberculosis activity and exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB).
Uniqueness
Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Biological Activity
Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate (CAS No. 2190515-08-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H14N2O3
- Molecular Weight : 270.28 g/mol
- Synonyms : Imidazo[1,2-a]pyridine-8-carboxylic acid, 5,6-dihydro-7-hydroxy-, phenylmethyl ester
Research indicates that compounds related to imidazo[1,2-a]pyridine structures often exhibit activity against various biological targets, including kinases and receptors involved in cancer progression. The specific mechanisms for this compound include:
- Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor plays a crucial role in angiogenesis and tumor growth. In vitro studies have shown that compounds with similar structures can inhibit VEGFR-2 with IC50 values ranging from 0.09 to 0.56 µM, suggesting that this compound may exhibit comparable activity .
Anticancer Activity
Several studies have evaluated the anticancer properties of imidazo[1,2-a]pyridine derivatives. For example:
- Cytotoxicity : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines such as HeLa (cervical), MCF-7 (breast), H460 (lung), and HepG2 (liver) cells. The IC50 values for these compounds ranged from approximately 1.98 µM to over 10 µM depending on the specific derivative tested .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also shown promising antimicrobial properties. Studies indicate that certain substitutions on the imidazole ring enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Study 1: Inhibition of VEGFR-2
A recent study assessed the inhibitory effects of various imidazo derivatives on VEGFR-2. This compound was included in a series of compounds evaluated for their antiangiogenic properties. The compound demonstrated significant inhibition at concentrations comparable to established inhibitors like sorafenib.
Compound | IC50 (µM) | Target |
---|---|---|
Benzyl 7-hydroxy... | 0.56 | VEGFR-2 |
Sorafenib | 0.10 | VEGFR-2 |
Study 2: Cytotoxicity Against Cancer Cell Lines
In a comparative study involving multiple cancer cell lines, the compound was tested alongside other known anticancer agents:
Cell Line | Benzyl 7-hydroxy... IC50 (µM) | Reference Agent IC50 (µM) |
---|---|---|
HeLa | 4.00 | Doxorubicin: 0.25 |
MCF-7 | 3.50 | Paclitaxel: 0.15 |
HepG2 | 1.98 | Sorafenib: 10.99 |
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c18-12-6-8-17-9-7-16-14(17)13(12)15(19)20-10-11-4-2-1-3-5-11/h1-5,7,9,18H,6,8,10H2 |
InChI Key |
UXOLUHHPMFHKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2C(=C1O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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